2-Amino-5-ethoxybenzenethiol

Übersicht

Beschreibung

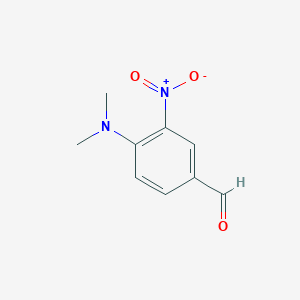

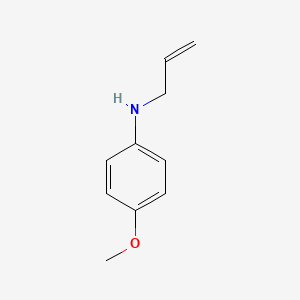

2-Amino-5-ethoxybenzenethiol is an organic compound with the molecular formula C8H11NOS . It is used in various fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of 2-Amino-5-ethoxybenzenethiol and similar compounds has been reported in the literature. For instance, a series of 2-amino-5-nitrothiazole derived semicarbazones were designed, synthesized, and investigated for MAO and ChE inhibition properties . Another study reported the synthesis of a series of novel 2-amino-5-ethylpyrimidine derivatives .Molecular Structure Analysis

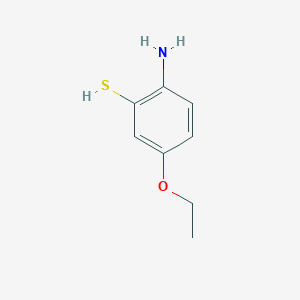

The molecular structure of 2-Amino-5-ethoxybenzenethiol consists of a benzene ring fused with an ethoxy group and a thiol group, and an amino group attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmacologically Important Heterocyclic Compounds

2-Amino-5-ethoxybenzenethiol: serves as a synthetic intermediate in the creation of various heterocyclic compounds with significant pharmacological properties. These compounds exhibit a wide range of biological activities, including anticonvulsant, antituberculosis, antiproliferative, antitumor, antimicrobial, analgesic, and vasodilator effects .

Development of Benzothiazines and Triazolothiadiazines

The compound is utilized in the synthesis of benzothiazines and triazolothiadiazines, which have widespread applications in medicinal, industrial, biological, and agricultural fields. These applications are driven by the aryl pharmacophore’s biological and pharmacological activities .

Herz Reaction Methodology

In the Herz reaction, 2-Amino-5-ethoxybenzenethiol is important for the preparation of thiazathiolium chloride, which upon hydrolysis, yields the sodium salt of 2-aminobenzenethiols. This method is particularly useful when the para-position of arylamine is occupied by a group that cannot be substituted by a chloro group, such as ethoxy .

Nonlinear Optical (NLO) Applications

Although the search results did not directly mention 2-Amino-5-ethoxybenzenethiol , related compounds like 2-amino-5-nitropyridine have been synthesized and studied for their NLO properties. It’s plausible that 2-Amino-5-ethoxybenzenethiol could also be explored for similar applications in the development of organic single crystals for NLO and optical limiting applications .

Antioxidant Properties

Derivatives of 2-aminothiazole-based compounds, which are structurally related to 2-Amino-5-ethoxybenzenethiol , have indicated important antioxidant activities. This suggests potential research applications of 2-Amino-5-ethoxybenzenethiol in studying and enhancing antioxidant properties .

Crystal Growth and Material Science

The compound’s potential for crystal growth and material science applications can be inferred from related research on similar organic compounds. Its structural properties could make it suitable for the synthesis and growth of optically transparent single crystals, which are valuable in electronics and photonics .

Wirkmechanismus

Mode of Action

It’s worth noting that similar compounds, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

It’s known that similar compounds, such as 2-aminothiazole derivatives, have broad pharmacological spectrum . More research is needed to fully understand the biochemical pathways affected by 2-Amino-5-ethoxybenzenethiol .

Result of Action

Similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

It’s known that environmental factors can significantly influence the action of many chemical compounds .

Eigenschaften

IUPAC Name |

2-amino-5-ethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-10-6-3-4-7(9)8(11)5-6/h3-5,11H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCYELBAYUBCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328688 | |

| Record name | 2-amino-5-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethoxybenzenethiol | |

CAS RN |

34250-61-8 | |

| Record name | 2-amino-5-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-5-ethoxybenzenethiol in the synthesis of 4H-l,4-benzothiazines?

A1: 2-Amino-5-ethoxybenzenethiol plays a crucial role as a starting material in the synthesis of 4H-l,4-benzothiazines. The research paper highlights its reactivity in a condensation and oxidative cyclization reaction with β-diketones in DMSO []. This reaction proceeds through the formation of an enaminoketone intermediate, eventually leading to the desired 4H-l,4-benzothiazine structure. The paper emphasizes that 2-Amino-5-ethoxybenzenethiol readily oxidizes to bis-(2-aminophenyl)disulfide under the reaction conditions, further contributing to the cyclization process [].

Q2: How is 2-Amino-5-ethoxybenzenethiol prepared for this synthesis?

A2: The research paper describes the synthesis of 2-Amino-5-ethoxybenzenethiol starting from p-phenitidine. It involves a two-step process:

- Formation of 2-amino-6-ethoxybenzenethiazole: p-Phenitidine is reacted with ammonium thiocyanate and bromine to produce 2-amino-6-ethoxybenzenethiazole [].

- Hydrolytic cleavage: The 2-amino-6-ethoxybenzenethiazole is then subjected to hydrolytic cleavage to yield the desired 2-Amino-5-ethoxybenzenethiol [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)